1-(4-Iodophenyl)-n-methylpropan-2-amine
Description
1-(4-Iodophenyl)-N-methylpropan-2-amine is a substituted phenethylamine derivative characterized by a phenyl ring substituted with an iodine atom at the para position and an N-methylpropan-2-amine side chain.
Properties
CAS No. |
4302-90-3 |
|---|---|
Molecular Formula |
C10H14IN |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H14IN/c1-8(12-2)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
MXJYUKFIZBQAJV-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)I)NC |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of arylalkylamines are highly dependent on substituents on the phenyl ring and the amine side chain. Below is a comparative analysis of key analogs:
Pharmacological and Metabolic Differences
- Metabolism : MDMA and PMMA are metabolized via CYP2D6, but benzothiadiazole analogs (e.g., TDMA) avoid this pathway, suggesting iodine-substituted derivatives may also exhibit distinct metabolic profiles .
- Neuroactivity : PMMA and MDMA induce neuronal hyperactivity in cortical cultures, but iodine’s electron-withdrawing effects could modulate neurotransmitter release differently .
Legal and Regulatory Status
- PMMA is explicitly listed as a controlled substance in multiple jurisdictions (e.g., Texas, Idaho, Mississippi) due to its high toxicity .
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